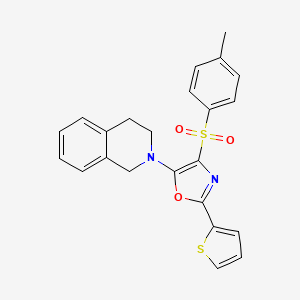
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a useful research compound. Its molecular formula is C23H20N2O3S2 and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydroisoquinoline moiety linked to a thiophene ring and a tosyloxazole group. The presence of these functional groups suggests potential interactions with various biological targets.
- Molecular Formula : C₁₈H₁₆N₂O₃S
- Molecular Weight : 344.39 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. Research indicates that the dihydroisoquinoline structure enhances the interaction with microbial targets, potentially inhibiting their growth.
- Anti-inflammatory Effects : The thiophene ring is known for its anti-inflammatory properties. Studies suggest that compounds containing thiophene can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that derivatives of isoquinoline exhibit cytotoxic effects against various cancer cell lines. The specific arrangement of the substituents in this compound may enhance its selectivity and potency against tumor cells.
Case Studies and Research Findings
A review of recent literature reveals several important findings regarding the biological activity of related compounds:
- Antifungal Activity : In a study assessing various isoquinoline derivatives, compounds similar to this compound exhibited antifungal activity against species such as Candida albicans and Aspergillus niger. In vitro tests showed inhibition rates exceeding 75% at concentrations as low as 50 μg/mL .
- Cytotoxicity Against Cancer Cells : A study published in Nature Reviews Cancer highlighted that isoquinoline derivatives showed promising cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The IC50 values for these compounds were reported between 10 to 20 µM, indicating significant potential for further development .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sanguinarine | Isoquinoline scaffold | Antimicrobial, Antitumor |
| Chelerythrine | Dihydroisoquinoline | Antifungal, Cytotoxic |
| Thienopyridine | Thiophene with pyridine | Antiplatelet, Anticancer |
This comparative analysis demonstrates that while many compounds exhibit similar activities, the unique combination of structural elements in this compound may confer distinct advantages in selectivity and efficacy against specific biological targets.
Propiedades
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-8-10-19(11-9-16)30(26,27)22-23(28-21(24-22)20-7-4-14-29-20)25-13-12-17-5-2-3-6-18(17)15-25/h2-11,14H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVVWJPGQDQMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














